3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide
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Overview
Description
3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is a heterocyclic organic compound It features a hexahydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction yields 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide: This compound has a similar structure but with an indolizine core instead of an isoquinoline core.
3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: This compound features a thioxo group instead of an oxo group.
Uniqueness
3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is unique due to its specific hexahydroisoquinoline core, which imparts distinct chemical and biological properties
Properties
CAS No. |
102873-02-9 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-amino-1-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-8-7(9(12)14)5-3-1-2-4-6(5)10(15)13-8/h1-4H2,(H2,12,14)(H3,11,13,15) |
InChI Key |
FIPWRNPBEQCKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(NC2=O)N)C(=O)N |
Origin of Product |
United States |
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